molecular formula C18H15N3O5S B2933483 3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-24-3

3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2933483
M. Wt: 385.39
InChI Key: KQCKJCHTNKMRDW-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including a benzamide group, a thiazole group, and a nitrophenyl group . These groups are often found in various natural products and synthetic compounds with potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzamide compounds are typically synthesized from benzoic acid or its derivatives and amine derivatives . The nitrophenyl and thiazole groups could be introduced through further synthetic steps .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Thiazole derivatives, including those with dimethoxy and nitro substitutions, have been extensively studied for their antimicrobial and antifungal properties. Research has shown that the presence of electron-donating groups like methoxy on the phenyl ring enhances antimicrobial activity, whereas electron-withdrawing groups like nitro reduce it. These compounds have demonstrated good activity against a range of gram-positive and gram-negative bacteria as well as fungal species, making them of interest in the development of new antimicrobial agents (Chawla, 2016).

Anticancer Activity

The structural features of thiazole compounds, including dimethoxy and nitro substituents, have been linked to potential anticancer activity. By modifying the core thiazole structure and its substituents, researchers have been able to synthesize compounds that exhibit moderate to excellent anticancer activity against various cancer cell lines. This suggests that these compounds could serve as templates for the development of new anticancer drugs, with the possibility of optimizing their effectiveness and selectivity (Ravinaik et al., 2021).

properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-14-7-12(8-15(9-14)26-2)17(22)20-18-19-16(10-27-18)11-3-5-13(6-4-11)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCKJCHTNKMRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

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